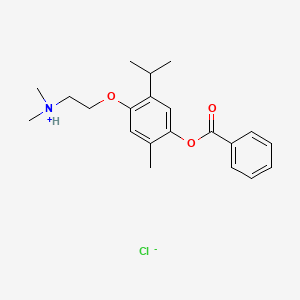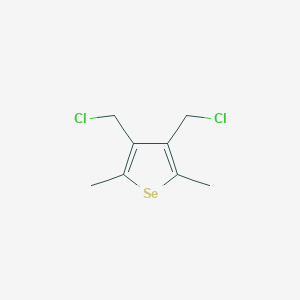
3,4-Bis(chloromethyl)-2,5-dimethylselenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is an organoselenium compound characterized by the presence of two chloromethyl groups and two methyl groups attached to a selenophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene typically involves the chloromethylation of 2,5-dimethylselenophene. This can be achieved through the reaction of 2,5-dimethylselenophene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which subsequently reacts with the selenophene ring to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(chloromethyl)-2,5-dimethylselenophene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The selenophene ring can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the chloromethyl groups or to alter the oxidation state of selenium.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted selenophenes with various functional groups replacing the chloromethyl groups.
Oxidation: Selenoxides or selenones.
Reduction: Dechlorinated selenophenes or selenophenes with altered selenium oxidation states.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(chloromethyl)-2,5-dimethylselenophene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organoselenium compounds.
Materials Science:
Biological Studies: Investigated for its potential biological activity and as a precursor for selenium-containing pharmaceuticals.
Catalysis: Explored as a catalyst or catalyst precursor in various organic transformations.
Wirkmechanismus
The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylselenophene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations. The selenophene ring can participate in various electron transfer processes, influencing the reactivity and stability of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, but it is believed that the selenium atom plays a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(chloromethyl)furazan: Similar structure but with a furazan ring instead of a selenophene ring.
3,4-Bis(bromomethyl)furazan: Similar structure with bromomethyl groups instead of chloromethyl groups.
4,4’-Bis(chloromethyl)-1,1’-biphenyl: Contains a biphenyl core with chloromethyl groups.
Uniqueness
3,4-Bis(chloromethyl)-2,5-dimethylselenophene is unique due to the presence of selenium in the selenophene ring, which imparts distinct chemical properties compared to its sulfur or oxygen analogs
Eigenschaften
CAS-Nummer |
63822-24-2 |
|---|---|
Molekularformel |
C8H10Cl2Se |
Molekulargewicht |
256.04 g/mol |
IUPAC-Name |
3,4-bis(chloromethyl)-2,5-dimethylselenophene |
InChI |
InChI=1S/C8H10Cl2Se/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
INFSIQFSRPPOQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C([Se]1)C)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


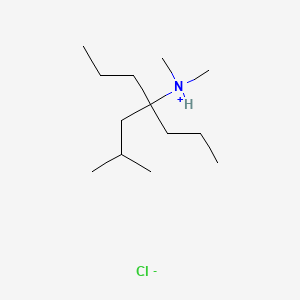

![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
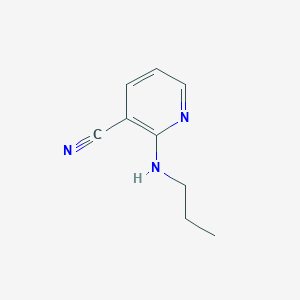
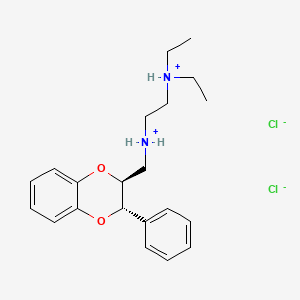
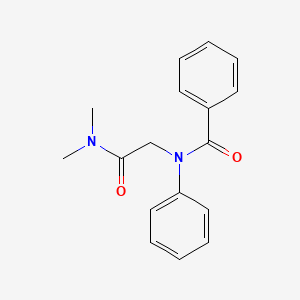
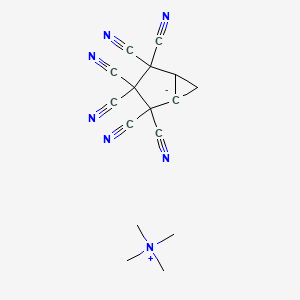
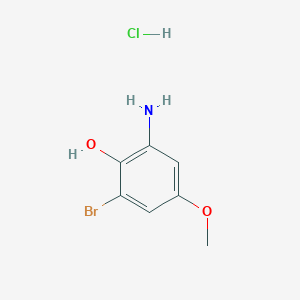
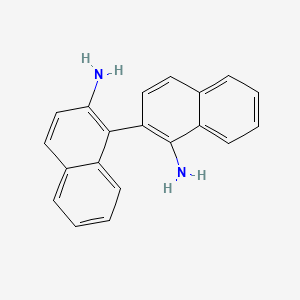
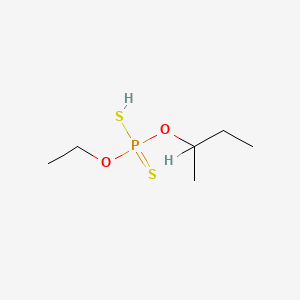
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)

